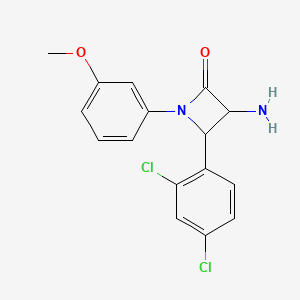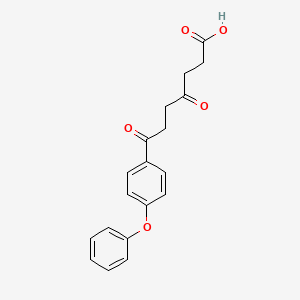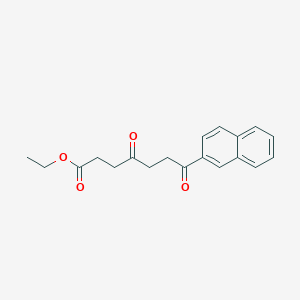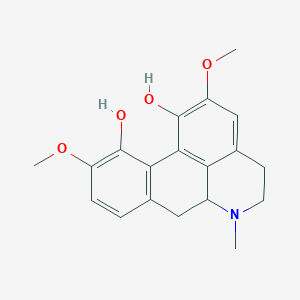
Corytuberine, pentahydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Corytuberine is an aporphine alkaloid, a class of naturally occurring chemical compounds found in various plant species. It is characterized by its unique structure, which includes hydroxy groups at positions 1 and 11, and methoxy groups at positions 2 and 10. This compound is known for its diverse pharmacological properties and has been the subject of extensive scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of corytuberine typically begins with the conversion of (S)-reticuline to corytuberine, catalyzed by corytuberine synthase (CTS). This enzyme-mediated reaction involves the intramolecular C-C phenol-coupling of (S)-reticuline .
Industrial Production Methods: Industrial production of corytuberine can be achieved through biotechnological methods, such as the use of genetically engineered microorganisms. For instance, Saccharomyces cerevisiae has been engineered to produce benzylisoquinoline alkaloids, including corytuberine, through heterologous pathway reconstruction and metabolic engineering .
Análisis De Reacciones Químicas
Types of Reactions: Corytuberine undergoes various chemical reactions, including:
Oxidation: Conversion of (S)-reticuline to corytuberine.
Methylation: Formation of magnoflorine from corytuberine through N-methylation.
Common Reagents and Conditions:
Oxidation: Catalyzed by corytuberine synthase (CTS).
Methylation: Catalyzed by (S)-corytuberine-N-methyltransferase (SCNMT).
Major Products:
Magnoflorine: Formed from the methylation of corytuberine.
Aplicaciones Científicas De Investigación
Corytuberine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other alkaloids.
Biology: Studied for its role in plant metabolism and biosynthesis pathways.
Industry: Utilized in the production of bioactive compounds through metabolic engineering.
Mecanismo De Acción
The mechanism of action of corytuberine involves its interaction with various molecular targets and pathways. It acts as a Bronsted base, capable of accepting a hydron from a donor. This property is linked to its role as a plant metabolite and its involvement in various metabolic reactions .
Comparación Con Compuestos Similares
Corytuberine is part of the benzylisoquinoline alkaloid family, which includes compounds such as:
Berberine: Known for its antimicrobial and anticancer properties.
Noscapine: Used as a cough suppressant and has anticancer properties.
Magnoflorine: A methylated derivative of corytuberine with similar pharmacological properties
Corytuberine is unique due to its specific structure and the enzymatic pathways involved in its biosynthesis, which distinguish it from other alkaloids in its family.
Propiedades
IUPAC Name |
2,10-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-1,11-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-20-7-6-11-9-14(24-3)19(22)17-15(11)12(20)8-10-4-5-13(23-2)18(21)16(10)17/h4-5,9,12,21-22H,6-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHFUDAOCYRYAKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C3=C2C1CC4=C3C(=C(C=C4)OC)O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
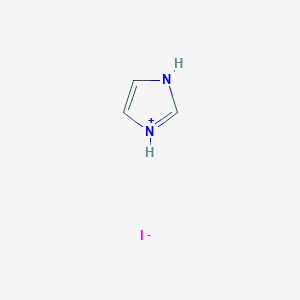
![sodium;(1R,2S,9S)-2-[(3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl)oxymethyl]-9-formyl-5-methyl-13-propan-2-yltetracyclo[7.4.0.02,11.04,8]tridec-12-ene-1-carboxylate](/img/structure/B14785368.png)
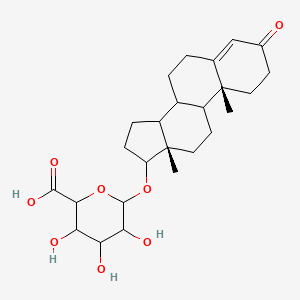
![Trimethyl 5-[(3-phenoxyphenyl)methyl-(1,2,3,4-tetrahydronaphthalen-1-yl)carbamoyl]benzene-1,2,4-tricarboxylate](/img/structure/B14785383.png)
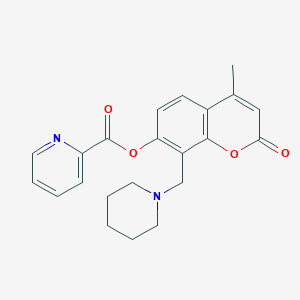
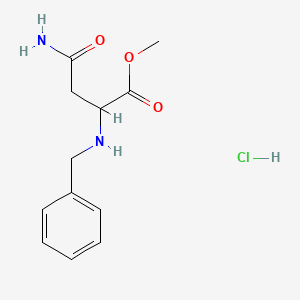
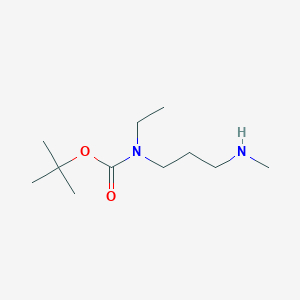
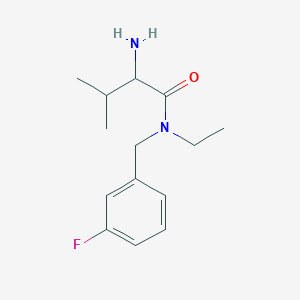
![cyclopenta-1,3-diene,ditert-butyl-[5-[(1R)-1-diphenylphosphanylethyl]cyclopenta-1,3-dien-1-yl]phosphane,iron(2+)](/img/structure/B14785393.png)
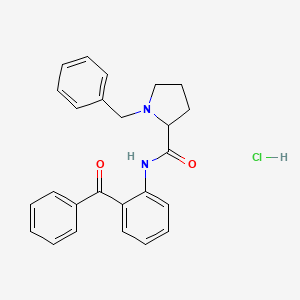
![3-[3-(Bromomethyl)-5-iodophenyl]-3-(trifluoromethyl)-3H-diazirine](/img/structure/B14785408.png)
